1-[Bis(4-chlorophenyl)methyl]-1H-imidazole
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Overview
Description
1-[Bis(4-chlorophenyl)methyl]-1H-imidazole is a chemical compound characterized by the presence of two 4-chlorophenyl groups attached to a central imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[Bis(4-chlorophenyl)methyl]-1H-imidazole typically involves the reaction of 4-chlorobenzyl chloride with imidazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[Bis(4-chlorophenyl)methyl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in tetrahydrofuran (THF).
Major Products:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of the reduced imidazole derivative.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
1-[Bis(4-chlorophenyl)methyl]-1H-imidazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[Bis(4-chlorophenyl)methyl]-1H-imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and exerting biological effects .
Comparison with Similar Compounds
1-(4-Chlorobenzhydryl)piperazine: Shares structural similarities but differs in the presence of a piperazine ring instead of an imidazole ring.
1,2-Bis(4-chlorophenyl)ethyne: Contains two 4-chlorophenyl groups but lacks the imidazole ring.
Uniqueness: 1-[Bis(4-chlorophenyl)methyl]-1H-imidazole is unique due to its imidazole ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
102993-59-9 |
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Molecular Formula |
C16H12Cl2N2 |
Molecular Weight |
303.2 g/mol |
IUPAC Name |
1-[bis(4-chlorophenyl)methyl]imidazole |
InChI |
InChI=1S/C16H12Cl2N2/c17-14-5-1-12(2-6-14)16(20-10-9-19-11-20)13-3-7-15(18)8-4-13/h1-11,16H |
InChI Key |
GYQDSVOBBUBGLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)N3C=CN=C3)Cl |
Origin of Product |
United States |
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